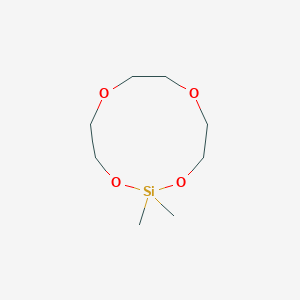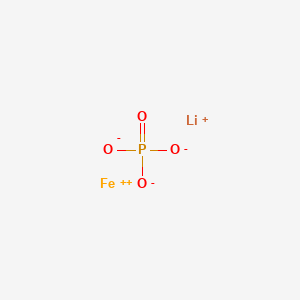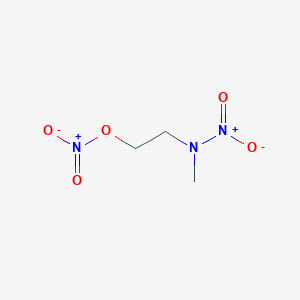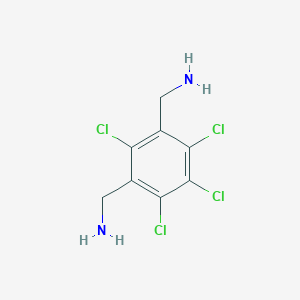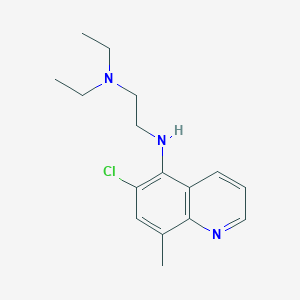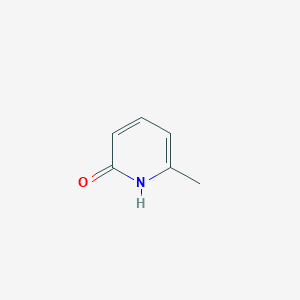![molecular formula C7H8N2O3 B103700 Pyrrolo[1,2-a]pyrazine-1,4,6(7H)-trione, tetrahydro-, (8aS)-(9CI) CAS No. 16364-60-6](/img/structure/B103700.png)
Pyrrolo[1,2-a]pyrazine-1,4,6(7H)-trione, tetrahydro-, (8aS)-(9CI)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pyrrolo[1,2-a]pyrazine-1,4,6(7H)-trione, tetrahydro-, (8aS)-(9CI) is a heterocyclic compound that has gained significant attention in the scientific community due to its unique chemical structure and potential applications. This compound has been synthesized using various methods, and its mechanism of action has been studied in detail. In
Mecanismo De Acción
The mechanism of action of Pyrrolo[1,2-a]pyrazine-1,4,6(7H)-trione, tetrahydro-, (Pyrrolo[1,2-a]pyrazine-1,4,6(7H)-trione, tetrahydro-, (8aS)-(9CI))-(9CI) is not yet fully understood. However, studies have suggested that it works by inhibiting various enzymes and signaling pathways that are involved in the pathogenesis of various diseases. For example, it has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which are mediators of inflammation and pain.
Efectos Bioquímicos Y Fisiológicos
Pyrrolo[1,2-a]pyrazine-1,4,6(7H)-trione, tetrahydro-, (Pyrrolo[1,2-a]pyrazine-1,4,6(7H)-trione, tetrahydro-, (8aS)-(9CI))-(9CI) has been found to exhibit various biochemical and physiological effects. Studies have shown that it can inhibit the proliferation of cancer cells by inducing apoptosis and cell cycle arrest. Moreover, it has been found to exhibit potent anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha. Additionally, it has been reported to exhibit neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Pyrrolo[1,2-a]pyrazine-1,4,6(7H)-trione, tetrahydro-, (Pyrrolo[1,2-a]pyrazine-1,4,6(7H)-trione, tetrahydro-, (8aS)-(9CI))-(9CI) has several advantages for lab experiments. It is relatively easy to synthesize and is readily available in the market. Moreover, it exhibits potent biological activity, making it an ideal compound for studying the mechanism of action and potential therapeutic applications. However, one of the limitations of this compound is its poor solubility in water, which can make it challenging to work with in aqueous solutions.
Direcciones Futuras
There are several future directions for the study of Pyrrolo[1,2-a]pyrazine-1,4,6(7H)-trione, tetrahydro-, (Pyrrolo[1,2-a]pyrazine-1,4,6(7H)-trione, tetrahydro-, (8aS)-(9CI))-(9CI). One of the most significant areas of research is the development of new synthetic methods for the production of this compound. Moreover, future studies should focus on the elucidation of its mechanism of action and the identification of its molecular targets. Additionally, the potential therapeutic applications of this compound should be explored further, particularly in the treatment of cancer, HIV, and Alzheimer's disease.
In conclusion, Pyrrolo[1,2-a]pyrazine-1,4,6(7H)-trione, tetrahydro-, (Pyrrolo[1,2-a]pyrazine-1,4,6(7H)-trione, tetrahydro-, (8aS)-(9CI))-(9CI) is a heterocyclic compound that has significant potential in various scientific fields. Its unique chemical structure and potent biological activity make it an ideal compound for studying the mechanism of action and potential therapeutic applications. Further research is required to fully understand its mechanism of action and identify its molecular targets. However, the future of this compound looks promising, and it is likely to play a significant role in the development of new therapeutic agents for the treatment of various diseases.
Métodos De Síntesis
Pyrrolo[1,2-a]pyrazine-1,4,6(7H)-trione, tetrahydro-, (Pyrrolo[1,2-a]pyrazine-1,4,6(7H)-trione, tetrahydro-, (8aS)-(9CI))-(9CI) can be synthesized using various methods. One of the most common methods involves the reaction of 2,3-dichloroquinoxaline with diethyl malonate in the presence of a base such as potassium carbonate. This reaction results in the formation of 2,3-dichloroquinoxaline-6-carboxylic acid ethyl ester, which is further reacted with hydrazine hydrate to produce Pyrrolo[1,2-a]pyrazine-1,4,6(7H)-trione, tetrahydro-, (Pyrrolo[1,2-a]pyrazine-1,4,6(7H)-trione, tetrahydro-, (8aS)-(9CI))-(9CI).
Aplicaciones Científicas De Investigación
Pyrrolo[1,2-a]pyrazine-1,4,6(7H)-trione, tetrahydro-, (Pyrrolo[1,2-a]pyrazine-1,4,6(7H)-trione, tetrahydro-, (8aS)-(9CI))-(9CI) has been extensively studied for its potential applications in various scientific fields. One of the most significant applications of this compound is in the field of medicinal chemistry. It has been found to exhibit potent anti-inflammatory, antitumor, and antiviral activities. Moreover, it has been reported to be a potential therapeutic agent for the treatment of various diseases such as cancer, HIV, and Alzheimer's disease.
Propiedades
Número CAS |
16364-60-6 |
|---|---|
Nombre del producto |
Pyrrolo[1,2-a]pyrazine-1,4,6(7H)-trione, tetrahydro-, (8aS)-(9CI) |
Fórmula molecular |
C7H8N2O3 |
Peso molecular |
168.15 g/mol |
Nombre IUPAC |
(8aS)-3,7,8,8a-tetrahydro-2H-pyrrolo[1,2-a]pyrazine-1,4,6-trione |
InChI |
InChI=1S/C7H8N2O3/c10-5-2-1-4-7(12)8-3-6(11)9(4)5/h4H,1-3H2,(H,8,12)/t4-/m0/s1 |
Clave InChI |
OVOYQWYREBEBJI-BYPYZUCNSA-N |
SMILES isomérico |
C1CC(=O)N2[C@@H]1C(=O)NCC2=O |
SMILES |
C1CC(=O)N2C1C(=O)NCC2=O |
SMILES canónico |
C1CC(=O)N2C1C(=O)NCC2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



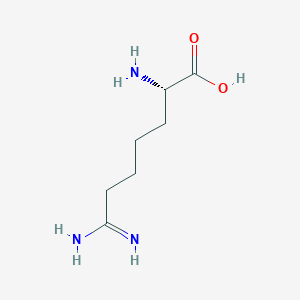
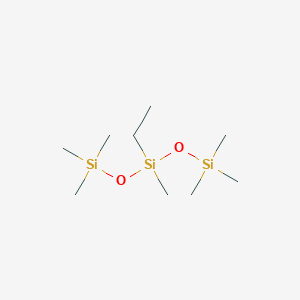
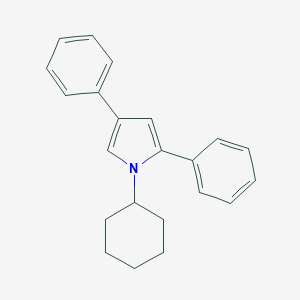
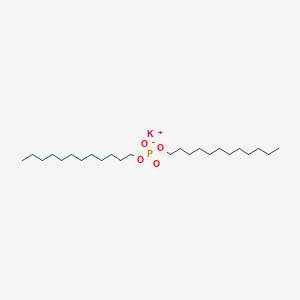
![Propanenitrile, 3,3'-[(3-methylphenyl)imino]bis-](/img/structure/B103624.png)

![2,5-Dimethyl-1H-benzo[d]imidazol-7-amine](/img/structure/B103630.png)
![[Amino(phenyl)phosphinothioyl]benzene](/img/structure/B103632.png)
